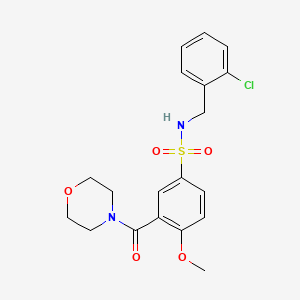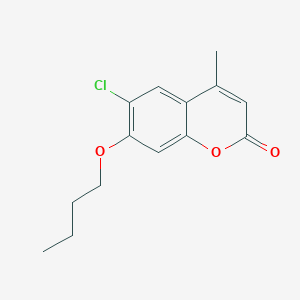
N,N-diethyl-6-phenoxy-4-pyrimidinamine
Overview
Description
N,N-diethyl-6-phenoxy-4-pyrimidinamine, also known as DEET, is a widely used insect repellent that has been in use for over 60 years. It is a colorless and odorless liquid that is applied topically to the skin or clothing to repel insects such as mosquitoes, ticks, and fleas. DEET is considered to be one of the most effective insect repellents available and is used in over 100 countries worldwide.
Mechanism of Action
The exact mechanism of action of N,N-diethyl-6-phenoxy-4-pyrimidinamine is not fully understood, but it is believed to work by interfering with the insect's ability to detect and locate its host. N,N-diethyl-6-phenoxy-4-pyrimidinamine may also interfere with the insect's ability to detect carbon dioxide, which is a key component of the host-seeking behavior of many insects.
Biochemical and Physiological Effects:
N,N-diethyl-6-phenoxy-4-pyrimidinamine has been shown to have low toxicity in mammals and is generally considered safe for human use when used as directed. However, some studies have suggested that N,N-diethyl-6-phenoxy-4-pyrimidinamine may have neurotoxic effects in certain animal models, although the relevance of these findings to human health is not clear. N,N-diethyl-6-phenoxy-4-pyrimidinamine has also been shown to have some potential for skin irritation and allergic reactions in some individuals.
Advantages and Limitations for Lab Experiments
N,N-diethyl-6-phenoxy-4-pyrimidinamine is widely used in laboratory experiments to study insect behavior and physiology. Its effectiveness as an insect repellent makes it an ideal tool for studying the effects of insecticides and other chemicals on insect behavior. However, its potential for toxicity and skin irritation must be taken into account when designing experiments.
Future Directions
There are several areas of research that could be pursued in the future to further our understanding of N,N-diethyl-6-phenoxy-4-pyrimidinamine and its effects on insects and humans. Some potential directions for future research include:
1. Investigating the exact mechanism of action of N,N-diethyl-6-phenoxy-4-pyrimidinamine and its effects on insect behavior and physiology.
2. Developing new insect repellent compounds that are more effective and have fewer potential side effects than N,N-diethyl-6-phenoxy-4-pyrimidinamine.
3. Studying the long-term effects of N,N-diethyl-6-phenoxy-4-pyrimidinamine exposure on human health, particularly in individuals who are exposed to high levels of the compound on a regular basis.
4. Investigating the potential for N,N-diethyl-6-phenoxy-4-pyrimidinamine to interact with other chemicals and compounds, both in the environment and in the human body.
5. Developing new methods for synthesizing N,N-diethyl-6-phenoxy-4-pyrimidinamine that are more environmentally friendly and sustainable than current methods.
Overall, N,N-diethyl-6-phenoxy-4-pyrimidinamine is a widely used and effective insect repellent that has been extensively studied for its properties and potential effects on human health and the environment. While there is still much to learn about this compound, ongoing research is likely to shed new light on its mechanisms of action and its potential uses in a variety of settings.
Scientific Research Applications
N,N-diethyl-6-phenoxy-4-pyrimidinamine has been extensively studied for its insect repellent properties and has been shown to be effective against a wide range of insects. It is commonly used in personal insect repellent products, as well as in products designed to protect clothing and gear from insect damage. N,N-diethyl-6-phenoxy-4-pyrimidinamine has also been used in agricultural settings to protect crops from insect damage.
properties
IUPAC Name |
N,N-diethyl-6-phenoxypyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-3-17(4-2)13-10-14(16-11-15-13)18-12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUKGYNTLYICDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=NC=N1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-6-phenoxypyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1-{[2-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B4776717.png)
![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4776726.png)


![5-[(2,7-dimethoxy-1-naphthyl)methylene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4776745.png)
![3-[2-(3,4-dichlorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B4776749.png)
![ethyl 1-ethyl-6-({[5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]thio}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4776755.png)

![2-[(3,4-diethoxyphenyl)acetyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4776777.png)
![tert-butyl 2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methylene]hydrazinecarboxylate](/img/structure/B4776780.png)

![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B4776807.png)
![N-(1-methyl-4-piperidinyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4776819.png)